3-Ethyl-1-(2,5,6-trimethylpyrimidin-4-yl)azetidin-3-ol
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Overview
Description
3-Ethyl-1-(2,5,6-trimethylpyrimidin-4-yl)azetidin-3-ol is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(2,5,6-trimethylpyrimidin-4-yl)azetidin-3-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between suitable precursors such as ethyl acetoacetate and guanidine. The reaction is usually carried out under acidic or basic conditions to facilitate ring closure.
Introduction of Trimethyl Groups: The trimethyl groups can be introduced via alkylation reactions using methyl iodide or similar alkylating agents. This step may require the use of a strong base such as sodium hydride to deprotonate the pyrimidine ring and promote nucleophilic substitution.
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving an appropriate precursor such as an amino alcohol. This step may involve the use of a dehydrating agent like thionyl chloride to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(2,5,6-trimethylpyrimidin-4-yl)azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or azetidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of oxides or hydroxides.
Reduction: Formation of reduced forms such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Ethyl-1-(2,5,6-trimethylpyrimidin-4-yl)azetidin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(2,5,6-trimethylpyrimidin-4-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific biological or therapeutic application being investigated.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-1-(2,5,6-trimethylpyrimidin-4-yl)azetidin-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
3-Ethyl-1-(2,5,6-trimethylpyrimidin-4-yl)azetidin-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
3-Ethyl-1-(2,5,6-trimethylpyrimidin-4-yl)azetidin-3-methyl: Similar structure but with a methyl group instead of a hydroxyl group.
Uniqueness
3-Ethyl-1-(2,5,6-trimethylpyrimidin-4-yl)azetidin-3-ol is unique due to the presence of the hydroxyl group, which may confer specific chemical properties and reactivity
Properties
IUPAC Name |
3-ethyl-1-(2,5,6-trimethylpyrimidin-4-yl)azetidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-5-12(16)6-15(7-12)11-8(2)9(3)13-10(4)14-11/h16H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGWUBLQEGQTSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)C2=NC(=NC(=C2C)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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